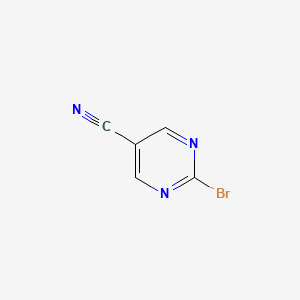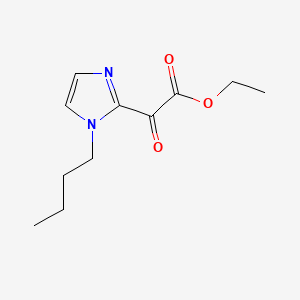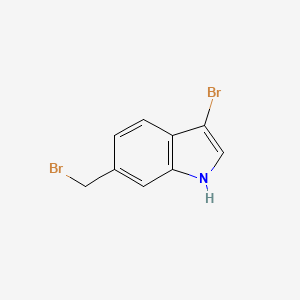
2-Bromopyrimidine-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromopyrimidine-5-carbonitrile is a chemical compound with the empirical formula C5H2BrN3 and a molecular weight of 183.99 . It is a solid substance and is used as a pharmaceutical intermediate .
Synthesis Analysis
The synthesis of this compound can be achieved by reacting 5-bromo-2-chloropyrimidine with potassium nitride . Other methods of synthesis may involve microwave-assisted aminocarbonylation at C-2 with palladium and Mo (CO) 6 .Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringBrc1cnc (nc1)C#N . The InChI key for this compound is VPQICCOHFSGBMA-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 183.99 and a predicted density of 1.86±0.1 g/cm3 . It is slightly soluble in water and should be stored in an inert atmosphere at 2-8°C .Wissenschaftliche Forschungsanwendungen
Insecticidal Activity : Research on pyrrole derivatives, such as 2-aryl-4-bromo-5-trifluoromethylpyrrole-3-carbonitriles, has indicated their potential as new classes of insect control agents (Kuhn et al., 1994).
Catalysis in Organic Synthesis : Chitosan, with active –NH2 and –OH groups, has been utilized as an efficient catalyst for synthesizing 2-aminopyrimidine-5-carbonitrile derivatives, indicating an environmentally friendly pathway for constructing these derivatives (Siddiqui et al., 2014).
Antibacterial Properties : Cyanopyridine derivatives synthesized from 2-Bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile have been evaluated for antimicrobial activity against various bacteria, demonstrating significant potential in this area (Bogdanowicz et al., 2013).
Synthesis of Novel Organic Compounds : Studies have shown efficient protocols for synthesizing novel pyrimidine-5-carbonitrile derivatives, which could have applications in various fields of organic chemistry (Aryan et al., 2015).
Molecular Composition and Drug Interactions : Computational studies of 5-bromo-3-nitropyridine-2-carbonitrile have explored its molecular structure, reactivity, and potential as a drug inhibitor, suggesting its relevance in pharmaceutical research (Arulaabaranam et al., 2021).
Antimicrobial Activity of Derivatives : The synthesis of various pyrimidine derivatives and their testing for biological activities show promise for developing new antimicrobial agents (Youssef et al., 2018).
Safety and Hazards
2-Bromopyrimidine-5-carbonitrile is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and ensuring adequate ventilation .
Zukünftige Richtungen
A series of cyanopyrimidine hybrids, including 2-Bromopyrimidine-5-carbonitrile, has been synthesized and evaluated for their in vitro cytotoxic activities against several human tumor cell lines . Some of these compounds have shown promising results, indicating potential future directions in cancer research .
Biochemische Analyse
Biochemical Properties
2-Bromopyrimidine-5-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as an inhibitor of certain tyrosine kinases, which are enzymes that catalyze the transfer of phosphate groups from ATP to specific tyrosine residues on proteins. This inhibition can affect cell signaling pathways and has implications in cancer research . Additionally, this compound can bind to nucleic acids, potentially interfering with DNA and RNA synthesis.
Cellular Effects
The effects of this compound on cells are profound. It has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, studies have demonstrated that this compound can induce apoptosis (programmed cell death) in cancer cells by disrupting the cell cycle and activating caspase enzymes . Furthermore, this compound can modulate the expression of genes involved in cell proliferation and survival, making it a valuable tool in cancer research.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as tyrosine kinases, inhibiting their activity. This binding can prevent the phosphorylation of target proteins, thereby disrupting downstream signaling pathways . Additionally, this compound can interact with nucleic acids, potentially causing mutations or inhibiting replication and transcription processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard storage conditions but may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound in vitro or in vivo can lead to sustained inhibition of enzyme activity and prolonged alterations in gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation. At higher doses, it can cause toxic or adverse effects, including organ damage or systemic toxicity . Determining the optimal dosage is critical for maximizing the compound’s therapeutic potential while minimizing its harmful effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. For instance, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic processes can influence the compound’s bioavailability, efficacy, and toxicity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization. For example, the compound may be actively transported into cells via specific membrane transporters or passively diffuse across cell membranes . Once inside the cell, this compound can accumulate in specific compartments, such as the nucleus or mitochondria, where it exerts its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA and RNA, or to the mitochondria, where it can affect cellular respiration and energy production . Understanding the subcellular distribution of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
2-bromopyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrN3/c6-5-8-2-4(1-7)3-9-5/h2-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTRPEZYOLUMRTH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)Br)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1209458-08-1 |
Source


|
| Record name | 2-Bromopyrimidine-5-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B595239.png)

![Ethyl 5-hydroxy-8-methyl-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B595242.png)
![tert-butyl 8-bromo-3,4,5,6-tetrahydroazepino[4,3-b]indole-2(1H)-carboxylate](/img/structure/B595245.png)


![2'-Methoxy-N-methyl-[4,4'-bipyridin]-2-amine](/img/structure/B595250.png)


![(2S)-7-Methyl-7-azabicyclo[2.2.1]heptan-2-yl 3-(methylsulfonyl)-2-phenylpropanoate](/img/structure/B595254.png)




